

Synthesis and Characterization of 4-Bromoisoquinolin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-5-amine

Cat. No.: B105031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of **4-Bromoisoquinolin-5-amine**, a key heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct and detailed experimental protocol in published literature, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous isoquinoline derivatives. The characterization data presented is a combination of information from chemical suppliers and predicted values based on the analysis of related compounds.

Physicochemical Properties

Basic physicochemical properties of **4-Bromoisoquinolin-5-amine** are summarized in the table below. This information is primarily sourced from chemical supplier databases.

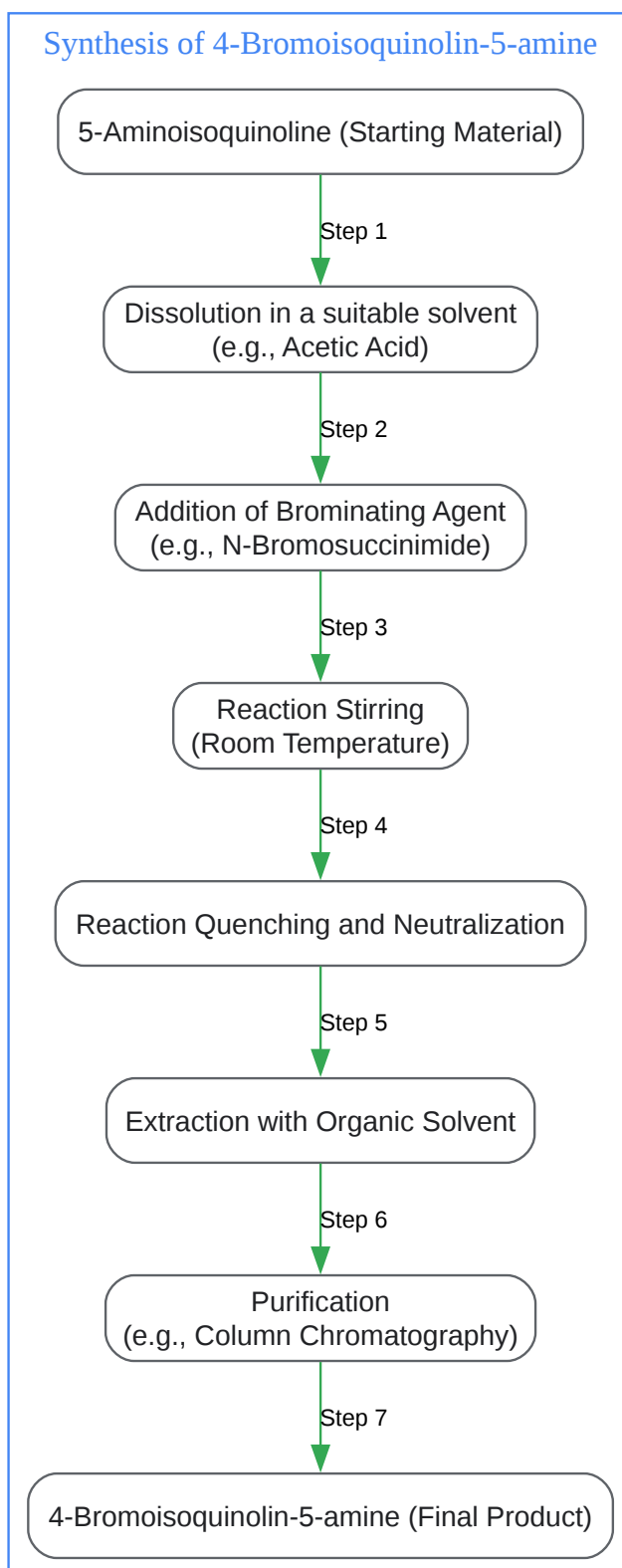
Property	Value	Source
CAS Number	16552-65-1	ChemScene
Molecular Formula	C ₉ H ₇ BrN ₂	ChemScene
Molecular Weight	223.07 g/mol	ChemScene
Purity	≥96%	ChemScene
Storage	4°C, protect from light	ChemScene

Proposed Synthesis Pathway

The synthesis of **4-Bromoisoquinolin-5-amine** can be logically approached through the direct bromination of the commercially available starting material, 5-aminoisoquinoline. This method is advantageous due to the activating and ortho, para-directing nature of the amino group, which should favor the introduction of the bromine atom at the C-4 position.

A generalized workflow for this synthesis is depicted below:

Synthesis of 4-Bromoisoquinolin-5-amine

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Caption: Proposed workflow for the synthesis of **4-Bromoisoquinolin-5-amine**.

Experimental Protocols

While a specific, validated protocol for the synthesis of **4-Bromoisoquinolin-5-amine** is not readily available, the following is a generalized experimental procedure based on the bromination of similar aromatic amines.

Materials:

- 5-Aminoisoquinoline
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium Bicarbonate (aqueous solution)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 5-aminoisoquinoline in glacial acetic acid.
- **Addition of Brominating Agent:** Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The addition should be done in portions to control any potential exotherm.
- **Reaction:** Stir the reaction mixture at room temperature for a period of 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

- **Extraction:** Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure **4-Bromoisoquinolin-5-amine**.

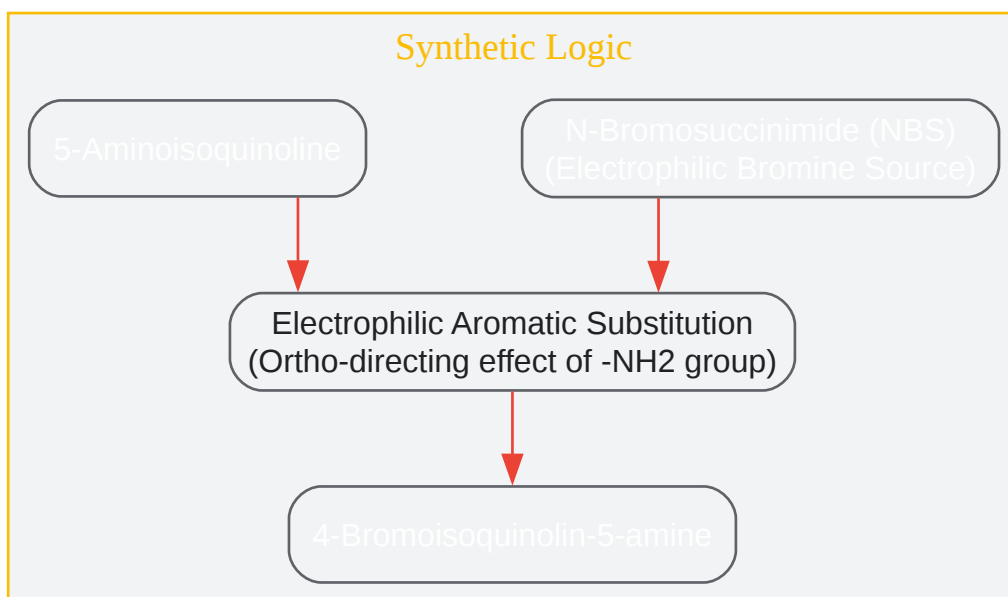
Characterization Data

Comprehensive, experimentally verified characterization data for **4-Bromoisoquinolin-5-amine** is not widely published. The following table summarizes the expected and observed data from analogous compounds.

Characterization Technique	Expected/Observed Data
¹ H NMR	Aromatic protons in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring will likely appear at higher chemical shifts. The amino protons will appear as a broad singlet.
¹³ C NMR	Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be shifted downfield.
Mass Spectrometry (MS)	Expected molecular ion peaks at m/z 222 and 224 in an approximate 1:1 ratio, characteristic of a monobrominated compound. [1]
Melting Point (°C)	Not available. For comparison, the melting point of the isomeric 6-bromoisoquinolin-5-amine is reported to be between 155-160 °C.

Logical Relationships in Synthesis

The synthesis of **4-Bromoisoquinolin-5-amine** relies on the principles of electrophilic aromatic substitution. The logical relationship between the starting material, reagents, and the final product is illustrated in the following diagram.



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Caption: Logical flow of the proposed synthesis.

Conclusion

This technical guide outlines a feasible synthetic route to **4-Bromoisoquinolin-5-amine** and provides an overview of its expected characterization. The proposed synthesis, via direct bromination of 5-aminoisoquinoline, is based on well-established organic chemistry principles. Further experimental work is required to optimize the reaction conditions and to fully characterize the final product. This information serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel isoquinoline derivatives in drug discovery and development.

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References

- 1. 5-Bromo-quinolin-8-ylamine | C₉H₇BrN₂ | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
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